molecular formula C24H34O4 B7888994 (3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide

(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide

Cat. No.: B7888994
M. Wt: 386.5 g/mol
InChI Key: QEEBRPGZBVVINN-ONGIWDLKSA-N
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Description

(3β,5β)-3,14-Dihydroxybufa-20,22-dienolide, commonly known as bufalin, is a bioactive bufadienolide isolated from toad venom and plants. Its molecular formula is C₂₄H₃₄O₅ (MW: 402.52 g/mol) . Structurally, it features a steroid nucleus with hydroxyl groups at positions 3β and 14β and a dienolide moiety at positions 20,22 (Figure 1). Bufalin is a prominent cardiac glycoside analog, known for inhibiting Na⁺/K⁺-ATPase and exerting cytotoxic effects against cancer cells, as demonstrated in studies targeting multiple myeloma .

Properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,13R,14R,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17+,18+,19+,20-,22+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEBRPGZBVVINN-ONGIWDLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@H]4C5=COC(=O)C=C5)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-21-4
Record name 3β-14-Dihydroxy-5β-bufa-20,22-dienolide
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Preparation Methods

Extraction and Purification Protocol

The crude venom is subjected to solvent extraction using ethanol or methanol, followed by sequential chromatographic purification. Key steps include:

  • Defatting : Removal of lipids using hexane or petroleum ether.

  • Column Chromatography : Silica gel columns with gradient elution (chloroform:methanol mixtures) separate bufadienolides based on polarity.

  • Recrystallization : Bufalin is crystallized from chloroform-methanol (1:1) to achieve >98% purity.

Challenges in Natural Extraction

  • Low yield (0.01–0.05% of dry venom weight).

  • Batch variability due to ecological and seasonal factors.

Chemical Synthesis of Bufalin

Synthetic routes to bufalin focus on constructing the steroidal nucleus with the 14β-hydroxy group and α-pyrone ring at C-17. Below are seminal methods developed over six decades.

Sondheimer’s Approach (1969)

Sondheimer pioneered the synthesis of bufadienolides using 14α-hydroxycortexolone (1-21) as the starting material:

Key Steps:

  • Vilsmeier–Haack Reaction : Converts 14-ene-aldehyde (1-22) to acetal 1-23, followed by formylation to yield Z-isomer 1-24 (60% yield).

  • Reformatsky Reaction : Enolized dialdehydes react with methyl bromoacetate and zinc to form the α-pyrone ring (15% yield).

Limitations : Low overall yield (≈2%) due to multiple steps and stereochemical challenges.

Yoshii et al.’s Epoxidation Strategy (1980s)

Yoshii’s team utilized 5β-pregn-14-en-3β-ol-20-one acetate to synthesize resibufagenin analogues:

Reaction Sequence:

  • Acid-Catalyzed Condensation : Trimethyl orthoformate forms β-methoxyvinyl ketone (1-26).

  • Epoxidation : C14,15-double bond is converted to epoxide 1-29 via bromohydrin intermediate.

  • Enolide Bromination : Treatment with bromine and DBU yields 3-O-acetylresibufagin (1-30).

Outcome : The method avoids 14β-hydroxyl elimination but requires costly reagents.

Welzel’s Photorearrangement Method (1990s)

Welzel’s group synthesized bufalin from deoxycholic acid , a bile acid derivative:

Critical Transformations:

  • Anion Stabilization : tert-Butyl phenylsulfanylacetate reacts with intermediate 1-31 to form 1-32 (75% yield).

  • Photorearrangement : Irradiation of 1-33 induces structural reorganization, followed by LiAlH(OtBu)₃ reduction.

  • Mesylation and Cyclization : Forms 14β-hydroxy steroid 1-36 (11% yield over 5 steps).

Advantage : Uses inexpensive starting material but involves hazardous photoreactions.

Bauer’s Thiol Ester Cyclization (2000s)

Bauer et al. developed a route from 11-deoxycorticosterone :

  • Thiol Ester Formation : 1-Phenylthio-1-trimethylsilylprop-2-enyl anion reacts with 1-37 to give γ-hydroxy-α,β-unsaturated thiol ester 1-39.

  • HBr-Mediated Cyclization : Forms 3β-hydroxy-5β,14α-bufa-20,22-dienolide (1-40) in 73% overall yield.

Innovation : Avoids late-stage hydroxylation but requires strict anhydrous conditions.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReactionYieldAdvantagesLimitations
Sondheimer (1969)14α-HydroxycortexoloneReformatsky reaction2%Early demonstration of α-pyrone synthesisLow yield, multi-step purification
Yoshii et al.5β-Pregnane derivativeEpoxidation15%Avoids 14β-OH eliminationHigh reagent cost
Welzel (1990s)Deoxycholic acidPhotorearrangement11%Cheap starting materialHazardous UV conditions
Bauer (2000s)11-DeoxycorticosteroneThiol ester cyclization73%High yield, fewer stepsMoisture-sensitive intermediates

Industrial-Scale Production Challenges

  • Stereochemical Control : Installing the 5β-H and 14β-OH groups requires chiral catalysts or enzymatic resolution.

  • Cost of Starting Materials : Steroids like deoxycholic acid are cheaper than corticosterone derivatives.

  • Regulatory Hurdles : Synthetic bufalin must comply with FDA guidelines for residual solvents and heavy metals.

Emerging Biotechnological Approaches

Microbial Fermentation

Genetically engineered Saccharomyces cerevisiae strains expressing cytochrome P450 enzymes (e.g., CYP11B1) can hydroxylate bufadienolide precursors.

Plant Cell Cultures

Digitalis lanata cell cultures produce bufalin analogues via biotransformation, though yields remain suboptimal (<0.1 mg/L) .

Chemical Reactions Analysis

Hydroxylation and Stereochemical Modifications

Bufalin’s hydroxyl groups at positions 3β and 14β are central to its reactivity. Hydroxylation at these positions enhances hydrogen-bonding interactions with biological targets, such as Na+/K+-ATPase . Microbial transformations by Fusarium solani can epimerize the 3β-OH group to 3α-OH, producing 3-epi-bufalin, which exhibits altered binding affinity .

Table 1: Hydroxylation and Stereochemical Derivatives

Position ModifiedReaction TypeProductBiological Impact
3β-OHEpimerization3-epi-BufalinReduced cardiotonic activity
14β-OHOxidation14-Dehydroxy derivativesLoss of antitumor efficacy

Epoxidation at the 14,15-Position

Epoxidation of the 14,15-double bond forms 14β,15β-epoxy derivatives, as seen in related compounds like cinobufotalin . This reaction introduces rigidity to the steroid backbone, enhancing interactions with sphingosine kinase 1 (SphK1) and promoting pro-apoptotic effects in cancer cells .

Table 2: Epoxidation Reactions

SubstrateConditionsProductFunctional Impact
Bufa-20,22-dienolideOxidative epoxidation14,15-EpoxybufalinIncreased ceramide production

Glycosylation and Acetylation

  • Glycosylation : Addition of sugar moieties (e.g., β-D-glucopyranosyl) at the 3β-OH position improves solubility and alters bioavailability. For example, 3-O-β-D-glucopyranosyl-bufalin shows reduced cytotoxicity compared to the parent compound .

  • Acetylation : Acetylation at the 16β-OH position (e.g., in cinobufotalin) enhances stability and membrane permeability .

Table 3: Substituent Additions

Reaction TypePosition ModifiedProductPharmacological Effect
Glycosylation3β-OH3-O-β-D-glucopyranosyl-bufalinReduced cellular toxicity
Acetylation16β-OHCinobufotalinEnhanced tumor suppression

Oxidative Modifications

Oxidation at the 19-position introduces a ketone group, forming 19-oxo-bufalin derivatives. This modification correlates with increased antiproliferative activity in leukemia cell lines .

Metabolic Degradation Pathways

Bufalin undergoes Phase I metabolism (hydroxylation, oxidation) and Phase II conjugation (glucuronidation, sulfation) in hepatic systems. These processes reduce its plasma half-life but generate metabolites with residual bioactivity .

Key Research Findings

  • Microbial Transformation : Fusarium solani selectively isomerizes bufalin’s 3β-OH to 3α-OH, demonstrating the role of stereochemistry in activity .

  • Structure-Activity Relationship (SAR) : The 14β-OH and lactone ring are indispensable for Na+/K+-ATPase inhibition, while modifications at 3β-OH modulate potency .

  • Synthetic Derivatives : Epoxy and acetylated analogs show promise in overcoming multidrug resistance in cancer .

Scientific Research Applications

Biological Activities

Bufalin exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antitumor Properties : Bufalin has been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. It targets multiple signaling pathways associated with cancer progression.
  • Cardiotonic Effects : As a cardiac glycoside, bufalin enhances cardiac contractility and is used in treating heart conditions. It acts as a potent inhibitor of Na+/K+-ATPase, leading to increased intracellular calcium levels .
  • Antiviral Activity : Some studies have indicated that bufalin may possess antiviral properties against specific viruses, making it a candidate for further investigation in virology.

Anticancer Research

A study published in Molecular Cancer Therapeutics demonstrated that bufalin induces apoptosis in human leukemia cells by activating caspase pathways and inhibiting NF-kB signaling . The results suggest that bufalin could serve as a novel therapeutic agent for leukemia treatment.

Cardiac Function Studies

Research highlighted in Cardiovascular Research explored bufalin's effects on heart failure models. The study found that bufalin administration improved cardiac output and reduced heart failure symptoms in animal models by enhancing myocardial contractility .

Antiviral Mechanisms

In another study focusing on bufalin's antiviral potential, researchers found that bufalin inhibited viral replication in vitro. The mechanism involved interference with viral entry and replication processes, suggesting its potential use as an antiviral agent.

Mechanism of Action

The mechanism of action of (3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide involves its interaction with cellular targets, such as ion channels and enzymes. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. The compound is known to inhibit the Na+/K±ATPase pump, which plays a crucial role in maintaining cellular ion balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bufadienolides share a core steroid structure but differ in substituents, oxidation states, and stereochemistry, leading to variations in bioactivity. Below is a detailed comparison:

Structural and Functional Differences

Compound Molecular Formula Substituents/Oxidation Source Key Bioactivity
Bufalin C₂₄H₃₄O₅ 3β,14β-dihydroxy Toad venom, plants Cytotoxicity (e.g., IC₅₀ ~10⁻⁷–10⁻⁶ M)
Arenobufagin C₂₄H₃₂O₆ 3β,11α,14-trihydroxy; 12-oxo Toad venom Enhanced cardiotonic activity
Telocinobufagin C₂₄H₃₄O₅ 3β,5β,14-trihydroxy Helleborus thibetanus Moderate cytotoxicity (IC₅₀ ~15 μM)
Cinobufagin C₂₆H₃₄O₆ 3β-hydroxy; 14,15β-epoxy; 16β-acetate Toad venom Antitumor (synergistic with chemotherapeutics)
Resibufogenin C₂₄H₃₂O₅ 3β-hydroxy; 14,15β-epoxy Toad venom Anti-inflammatory, cardiotonic
Glycosylated Derivatives C₃₀H₄₄O₁₀ (e.g.) 3β-O-glucosyl-(1→4)-glucoside Helleborus thibetanus Reduced cytotoxicity (IC₅₀ ~15 μM)
Key Observations:

Resibufogenin lacks the 14β-hydroxyl group but contains a 14,15β-epoxy ring, which may alter membrane permeability .

Acetylation and Glycosylation: Cinobufagin (16β-acetate) shows increased lipophilicity, improving cellular uptake and potency . Glycosylation (e.g., compound 2 in ) reduces cytotoxicity, likely due to decreased membrane penetration .

Stereochemistry: The 3β,5β configuration is conserved in most bioactive bufadienolides, critical for binding to steroid-sensitive targets .

Cytotoxicity and Mechanism of Action

  • Bufalin : Synergizes with AKT inhibitors (e.g., MK2206) to enhance apoptosis in multiple myeloma via AKT/mTOR pathway suppression .
  • Arenobufagin: Demonstrates higher cardiotonic activity than bufalin in animal models, attributed to its 12-oxo group .
  • Glycosylated Derivatives : Exhibit moderate cytotoxicity (IC₅₀ ~15 μM) against HepG2 and HCT116 cells, suggesting structural modifications modulate potency .

Bufalin in Combination Therapy

Natural Sources and Structural Diversity

  • Toad Venom: Primary source of bufalin, arenobufagin, and cinobufagin .
  • Plants : Helleborus thibetanus and Kalanchoe daigremontiana yield glycosylated and polyhydroxylated derivatives, expanding structural diversity .

Pharmacological Challenges

  • Toxicity: Bufadienolides like bufalin have narrow therapeutic indices due to cardiotoxicity at high doses .
  • Solubility : Glycosylation improves water solubility but may reduce bioavailability in hydrophobic environments .

Biological Activity

(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide, commonly referred to as bufalin, is a bufadienolide derived from toad venom. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and cardiology. This article explores the biological activity of bufalin, highlighting its mechanisms of action, effects on various cell lines, and potential clinical implications.

Bufalin has the following chemical characteristics:

PropertyValue
Molecular FormulaC24_{24}H34_{34}O4_{4}
Molecular Weight386.524 g/mol
CAS Number465-20-3
Density1.226 g/cm³
Boiling Point556.6 °C
Flash Point189 °C

Bufalin exerts its biological effects through several mechanisms:

  • Induction of Apoptosis : Bufalin has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma (MM) cells. The mechanism involves the activation of caspases and the cleavage of PARP (Poly (ADP-Ribose) Polymerase), which are critical markers of apoptosis .
  • Cell Cycle Arrest : Research indicates that bufalin causes G2/M phase cell cycle arrest in MM cells. This effect is associated with the inhibition of key signaling pathways such as AKT/mTOR, which are vital for cell proliferation and survival .
  • Targeting PARP1 : Bufalin interacts with PARP1, inhibiting its activity and contributing to the cytotoxic effects observed in cancer cells. Molecular docking studies have confirmed the binding affinity of bufalin to PARP1's active site .

Case Studies

Several studies have explored the efficacy of bufalin in treating various cancers:

  • Multiple Myeloma : In vitro studies demonstrated that bufalin significantly inhibits the proliferation of MM cell lines (NCI-H929, U266). The combination of bufalin with MK2206 (an AKT inhibitor) enhanced its cytotoxic effects and overcame drug resistance seen with bortezomib .
  • Lung Cancer : A study indicated that bufalin could suppress the growth of lung cancer cells by inducing apoptosis and inhibiting migration and invasion capabilities .

Synergistic Effects

Bufalin has been investigated for its synergistic effects when combined with other therapeutic agents:

  • Combination Therapy : The combination of bufalin with MK2206 showed enhanced anti-cancer activity in bortezomib-resistant MM cells. This combination resulted in increased apoptosis rates and reduced IL-6 secretion, which is critical for tumor growth .

Clinical Implications

The findings surrounding bufalin's biological activity suggest potential clinical applications:

  • Oncology : Given its ability to induce apoptosis and inhibit cell proliferation in cancer cells, bufalin may serve as a promising candidate for developing novel cancer therapies.
  • Cardiovascular Applications : Bufalin has also been noted for its cardiotonic properties, which could be beneficial in treating heart conditions; however, further research is necessary to fully elucidate these effects .

Q & A

Q. What are the key structural features of (3β,5β)-3,14-Dihydroxybufa-20,22-dienolide, and how are they validated experimentally?

The compound is a bufadienolide steroid characterized by a tetracyclic core (cyclopentanoperhydrophenanthrene) with hydroxyl groups at C3β and C14β positions and a dienolide side chain at C17 (20,22-dienolide). The β-configurations at C3 and C5 are critical for bioactivity. Structural validation typically employs nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What methods are recommended for isolating (3β,5β)-3,14-Dihydroxybufa-20,22-dienolide from natural sources?

Isolation involves methanol or ethanol extraction of toad venom (e.g., Bufo viridis), followed by liquid-liquid partitioning and chromatographic purification. Reverse-phase HPLC with C18 columns or silica gel chromatography is used to separate bufadienolides. Final purity is confirmed via NMR and LC-MS, with retention times compared to authenticated standards .

Q. What standard assays are used to evaluate the bioactivity of this compound?

  • Na⁺/K⁺-ATPase inhibition : Radiolabeled ouabain-binding assays or fluorescence-based transport assays using purified enzyme subunits (α1, α2, α3).
  • Cytotoxicity : MTT or CCK-8 assays in cancer cell lines (e.g., HeLa, HepG2).
  • Cardiotonic effects : Ex vivo Langendorff heart perfusion models to measure contractility changes .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylation, epoxidation) impact the bioactivity of bufadienolides?

Derivatization at C3 (e.g., acetylation) or C14 (e.g., epoxidation) alters solubility and target affinity. For example, 3β-acetylated analogs (e.g., 3β-acetoxy-5β,14β-bufa-20,22-dienolide) show reduced Na⁺/K⁺-ATPase inhibition due to steric hindrance, while 14,15-epoxy derivatives (e.g., marinobufagin) exhibit enhanced stability in physiological environments. Structure-activity relationship (SAR) studies require comparative IC50 assays and molecular docking simulations to assess binding pocket interactions .

Q. How should researchers address contradictory data on the compound’s subunit-specific Na⁺/K⁺-ATPase inhibition?

Discrepancies in subunit affinity (e.g., α1 vs. α3) may arise from assay conditions (e.g., ATP concentration, pH). To resolve this:

  • Use isoform-specific inhibitors (e.g., ouabain for α3) in competitive binding assays.
  • Validate findings across multiple cell lines (e.g., renal vs. neuronal) expressing distinct subunit compositions.
  • Employ CRISPR-edited cell models to isolate subunit contributions .

Q. What challenges arise in synthesizing (3β,5β)-3,14-Dihydroxybufa-20,22-dienolide, and how are they mitigated?

Key challenges include:

  • Regioselective hydroxylation : Microbial biotransformation (e.g., Streptomyces spp.) or directed C–H activation.
  • Dienolide stability : Protect the lactone ring via tert-butyldimethylsilyl (TBS) groups during synthesis.
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated acetylation). Purity is confirmed via HPLC-MS and circular dichroism (CD) spectroscopy .

Q. What metabolomic approaches are used to study the compound’s in vivo fate?

  • Phase I metabolism : Liver microsome assays with LC-QTOF-MS to identify hydroxylated or oxidized metabolites.
  • Phase II conjugation : Incubations with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms.
  • Tissue distribution : Radiolabeled tracer studies in rodent models, followed by autoradiography .

Q. How does the compound interact with non-ATPase targets (e.g., GPCRs, ion channels)?

Recent studies suggest off-target effects on GPCRs (e.g., angiotensin II receptors) and TRPV1 channels. Investigate via:

  • Calcium flux assays : FLIPR Tetra systems in HEK293 cells overexpressing target receptors.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
  • CRISPRi/a screens : To map genetic dependencies linked to observed phenotypes .

Methodological Notes

  • Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay protocols in public repositories (e.g., ChEMBL, MetaboLights).

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